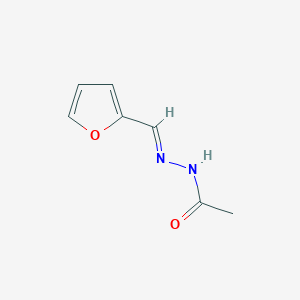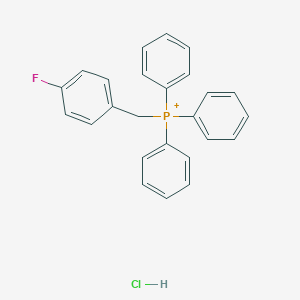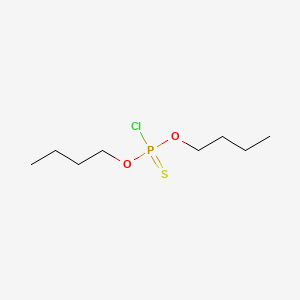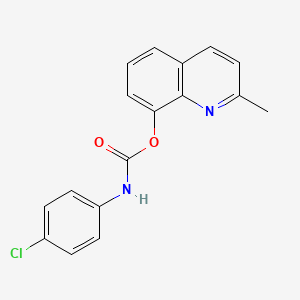
3-(Cyclohexylamino)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylamino)-2-cyclohexen-1-one is an organic compound that features a cyclohexylamine group attached to a cyclohexenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylamino)-2-cyclohexen-1-one typically involves the reaction of cyclohexanone with cyclohexylamine under specific conditions. One common method is the condensation reaction where cyclohexanone is reacted with cyclohexylamine in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3-(Cyclohexylamino)-2-cyclohexen-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Cyclohexylamino)-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexylamine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylamino)-2-cyclohexen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylamino)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: An organic compound with a similar cyclohexylamine group but lacking the cyclohexenone ring.
3-(Cyclohexylamino)-1-propanesulfonic acid: A compound with a similar cyclohexylamine group but different functional groups.
Uniqueness: 3-(Cyclohexylamino)-2-cyclohexen-1-one is unique due to its combination of a cyclohexylamine group and a cyclohexenone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
16179-64-9 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
3-(cyclohexylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H19NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h9-10,13H,1-8H2 |
InChI-Schlüssel |
KGZBNYVREQFDFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=CC(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)




![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)

